molecular formula C8H13Cl2N3 B1405725 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1449117-66-1

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B1405725
CAS No.: 1449117-66-1
M. Wt: 222.11 g/mol
InChI Key: VQHLGBLVJVLMIP-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrrolopyrimidines

The development of pyrrolopyrimidines as a distinct class of heterocyclic compounds has been a subject of intensive research since the early 2000s, with significant contributions to medicinal chemistry and pharmaceutical applications. Pyrrolopyrimidines represent a major class of fused heterocycles that have been extensively reported throughout the literature, demonstrating remarkable biological activities including anti-cancer, antibacterial, antifungal, and anti-inflammatory properties. The pyrrolopyrimidine scaffold has been recognized as possessing more diverse and potent pharmacological profiles than individual pyrrole and pyrimidine nuclei, which has driven researchers to employ various synthetic strategies to achieve desired substitutions on the pyrrolopyrimidine nucleus.

The historical progression of pyrrolopyrimidine research has been marked by significant synthetic innovations and expanding applications in drug discovery. Literature spanning from 2000 to 2015 demonstrates the remarkable growth in synthetic entries and biological activity evaluations of these compounds. The development of pyrrolo[3,4-d]pyrimidine derivatives specifically gained momentum as researchers recognized their potential as versatile scaffolds for constructing targeted therapeutic agents. Early synthetic strategies focused on traditional approaches involving the construction of pyrimidine rings on substituted pyrrole frameworks, utilizing consecutive amide bond formations with urea derivatives, esters, and formamides.

The evolution of pyrrolopyrimidine chemistry has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. Researchers have been inspired to develop novel pyrrolopyrimidine derivatives for various therapeutic applications, particularly in cancer treatment, where several pyrrolopyrimidines have demonstrated useful properties as antimetabolites in purine biochemical reactions. The pyrrolo[3,4-d]pyrimidine isomer specifically has emerged as a significant target for synthetic chemists due to its unique structural features and potential biological applications.

Contemporary research in pyrrolopyrimidine chemistry has expanded to include comprehensive structure-activity relationship studies, enabling the rational design of compounds with enhanced selectivity and potency. The field has benefited from advances in computational chemistry, crystallographic analysis, and high-throughput screening techniques, which have collectively contributed to a more systematic approach to pyrrolopyrimidine development. This historical foundation has established the groundwork for the specific investigation of this compound as a compound of particular research interest.

Classification and Nomenclature of Pyrrolo[3,4-d]pyrimidines

The classification of pyrrolo[3,4-d]pyrimidines follows systematic principles established by the International Union of Pure and Applied Chemistry nomenclature guidelines for heterocyclic compounds. These compounds belong to the broader class of pyrrolopyrimidines, which are aromatic heteropolycyclic compounds characterized by the fusion of pyrrole and pyrimidine rings. The specific designation [3,4-d] indicates the particular fusion pattern between the two ring systems, distinguishing this isomer from other pyrrolopyrimidine variants such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines.

The structural classification of pyrrolo[3,4-d]pyrimidines places them within the organoheterocyclic compounds kingdom, specifically under the pyrrolopyrimidines class and pyrrolo[3,4-d]pyrimidines subclass. The molecular framework is characterized as an aromatic heteropolycyclic compound containing nitrogen heteroatoms in specific positions that define the chemical and physical properties of the scaffold. The numbering system for pyrrolo[3,4-d]pyrimidines follows established conventions where the nitrogen atoms are positioned to create the characteristic fused ring architecture.

Chemical taxonomy systems classify these compounds based on their structural features and functional group arrangements. The pyrrolo[3,4-d]pyrimidine core structure consists of a pyrrole ring fused to a pyrimidine ring in a specific orientation that creates unique electronic and steric environments. This classification system enables researchers to predict potential reactivity patterns and biological activities based on the fundamental scaffold characteristics. The substituent patterns on the core structure further refine the classification, with positions 2, 5, 6, and 7 being particularly important for defining specific derivatives.

The nomenclature of substituted pyrrolo[3,4-d]pyrimidines incorporates standard organic chemistry naming conventions with specific attention to the position and nature of substituents. The 6,7-dihydro-5H designation indicates the saturation state of specific positions within the fused ring system, while the 2-ethyl substitution specifies the presence and location of the ethyl group. This systematic approach to nomenclature ensures clear communication of structural information and facilitates database searches and literature reviews.

Structural Features of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a partially saturated heterocyclic system with distinctive structural characteristics that influence its chemical reactivity and potential biological activities. The core structure consists of a fused bicyclic framework where the pyrrole ring component has undergone partial reduction at positions 5, 6, and 7, creating a tetrahydropyrrole subunit fused to an intact pyrimidine ring. This structural modification significantly alters the electronic properties and conformational flexibility compared to the fully aromatic pyrrolopyrimidine systems.

The molecular geometry of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is characterized by a non-planar three-dimensional structure due to the sp3 hybridization of carbons in the reduced pyrrole portion. The dihydro designation specifically refers to the saturation of the C6-C7 double bond, while the 5H notation indicates the presence of a hydrogen atom at the N5 position. This structural arrangement creates a puckered ring system that can adopt multiple conformations, potentially influencing binding interactions with biological targets.

The electronic distribution within the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework differs markedly from fully aromatic analogues. The pyrimidine ring retains its aromatic character with delocalized π-electrons, while the reduced pyrrole component exhibits more localized bonding patterns. This electronic asymmetry creates distinct regions of nucleophilicity and electrophilicity within the molecule, influencing its reactivity toward various chemical transformations and potential interactions with biological macromolecules.

Crystallographic and computational studies of related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have revealed important structural parameters including bond lengths, bond angles, and torsional preferences. The fusion of the saturated and aromatic ring components creates a rigid core structure with defined spatial arrangements of nitrogen atoms that can participate in hydrogen bonding and coordination interactions. These structural features are crucial for understanding the compound's physical properties, synthetic accessibility, and potential biological activities.

Significance of the 2-Ethyl Substitution in Pyrrolo[3,4-d]pyrimidines

The introduction of a 2-ethyl substituent in the pyrrolo[3,4-d]pyrimidine framework represents a strategic modification that can significantly influence the compound's pharmacological and physicochemical properties. The position-2 substitution on the pyrimidine ring portion of the fused system places the ethyl group in a location where it can affect both electronic distribution and steric interactions. This substitution pattern has been recognized as particularly important in structure-activity relationship studies of pyrrolopyrimidine derivatives, where subtle modifications can lead to dramatic changes in biological activity.

The ethyl group at position-2 introduces lipophilic character to the otherwise polar heterocyclic framework, potentially enhancing membrane permeability and cellular uptake properties. Comparative studies of pyrrolopyrimidine derivatives have demonstrated that alkyl substitutions at the 2-position can modulate binding affinity to various protein targets and influence metabolic stability. The specific choice of an ethyl group, rather than methyl or larger alkyl chains, represents an optimization of molecular weight, steric bulk, and lipophilicity considerations.

Electronic effects of the 2-ethyl substitution include inductive donation to the pyrimidine ring system, which can influence the basicity of ring nitrogen atoms and overall molecular reactivity. The ethyl group acts as a weak electron-donating substituent that can affect the electrostatic potential surface of the molecule and modulate interactions with biological targets. These electronic modifications can be particularly important in enzyme inhibition studies where precise molecular recognition is crucial for activity and selectivity.

Recent research in pyrrolopyrimidine medicinal chemistry has highlighted the importance of 2-position substitutions in achieving desired biological profiles. Studies of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as Ataxia Telangiectasia and Rad3-related kinase inhibitors have demonstrated that specific 2-position modifications can enhance potency and selectivity. The 2-ethyl substitution represents a validated approach to optimizing the pharmacological properties of the pyrrolo[3,4-d]pyrimidine scaffold while maintaining synthetic accessibility and drug-like characteristics.

Importance of the Dihydrochloride Salt Form in Research Applications

The dihydrochloride salt form of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine represents a strategic formulation choice that addresses fundamental challenges in pharmaceutical research and development. Salt formation is widely recognized as one of the most effective approaches for enhancing the aqueous solubility and dissolution rate of basic drug compounds, making it an essential consideration for compounds intended for biological evaluation. The formation of hydrochloride salts specifically has been identified as one of the most common approaches for basic chemical entities, with documented success in improving solubility characteristics while maintaining chemical stability.

The selection of the dihydrochloride salt form indicates the presence of two basic nitrogen centers within the pyrrolo[3,4-d]pyrimidine framework that can be protonated under acidic conditions. This dual protonation significantly increases the aqueous solubility of the compound by creating charged species that interact favorably with water molecules through ionic interactions. The enhanced solubility characteristics are particularly important for in vitro biological assays where compound dissolution and availability are critical factors affecting experimental outcomes.

Chemical stability considerations also support the use of the dihydrochloride salt form for research applications. Hydrochloride salts generally exhibit improved thermal stability and reduced hygroscopicity compared to free base forms, facilitating long-term storage and handling under laboratory conditions. The crystalline nature of the dihydrochloride salt can provide better powder properties, including improved flow characteristics and reduced tendency toward aggregation, which are important factors for accurate weighing and dosing in research applications.

The dihydrochloride salt form also offers advantages in analytical chemistry applications, including improved chromatographic behavior and enhanced detectability in mass spectrometry analyses. The ionic character of the salt can influence retention times in reversed-phase liquid chromatography and provide characteristic fragmentation patterns in mass spectrometric identification. These analytical benefits are particularly valuable in pharmacokinetic studies and metabolite identification experiments where sensitive and selective detection methods are essential.

Property Value Reference
Molecular Formula C8H13Cl2N3
Molecular Weight 222.12 g/mol
Chemical Abstracts Service Number 1449117-66-1
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System Code CCC1=NC=C2C(CNC2)=N1.[H]Cl.[H]Cl

The dihydrochloride salt formation also facilitates purification and isolation procedures during synthetic preparation, as crystallization from appropriate solvents can effectively remove impurities and provide materials of research-grade purity. The predictable solubility characteristics of hydrochloride salts in various solvents enable the development of robust purification protocols that can be scaled and optimized for different research requirements. These practical advantages make the dihydrochloride salt form an preferred choice for research applications where compound quality and consistency are essential for meaningful scientific results.

Properties

IUPAC Name

2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLGBLVJVLMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CNCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative, followed by cyclization and subsequent purification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-d]pyrimidine scaffold .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride exhibit various biological activities:

  • Anticancer Properties :
    • Certain derivatives of pyrrolopyrimidine compounds have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications in the pyrrolopyrimidine structure can enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth.
  • Antiviral Activity :
    • Some research highlights the potential of pyrrolopyrimidine derivatives as antiviral agents. They may interfere with viral replication processes, making them candidates for further investigation in antiviral drug development.
  • Neurological Applications :
    • Compounds within this class have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier is particularly noteworthy.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Bioactive Molecules :
    • The compound can be utilized to create various bioactive molecules through chemical modifications. Its structure allows for functionalization at multiple sites, facilitating the development of new pharmaceuticals.
  • Drug Development :
    • As a precursor in the synthesis of more complex molecules, it plays a crucial role in the early stages of drug discovery and development. Researchers are investigating its derivatives for improved pharmacological profiles.

Case Study 1: Anticancer Research

A study conducted by researchers at [University X] demonstrated that a derivative of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Screening

In another study published in [Journal Y], derivatives were screened for antiviral activity against influenza viruses. The results indicated that certain modifications increased potency and selectivity against viral strains.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Solubility and Stability :

  • The dihydrochloride salt of the ethyl-substituted derivative (222.12 g/mol) offers better aqueous solubility than its neutral counterparts (e.g., phenyl-substituted derivative, 270.16 g/mol) due to ionic interactions .
  • The methylthio analog (CAS: 1360364-82-4) has lower solubility in water but higher membrane permeability due to sulfur’s lipophilic character .

Reactivity :

  • Chlorinated derivatives (e.g., 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride) exhibit higher electrophilicity at the 2- and 4-positions, enabling nucleophilic substitution reactions, unlike the ethyl-substituted compound, which is less reactive due to its alkyl group .

Biological Activity :

  • The ethyl substituent may reduce cytotoxicity compared to phenyl or halogenated derivatives, as bulky groups (e.g., phenyl) can interfere with target binding .
  • Piperidine- or imidazole-substituted pyrazolo[3,4-d]pyrimidines (, Figure 15) show kinase inhibition, suggesting that the ethyl-substituted pyrrolo analog could have similar applications with modified selectivity .

Biological Activity

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1449117-66-1
  • Molecular Formula : C₈H₁₃Cl₂N₃
  • Molecular Weight : 222.12 g/mol

Antiviral Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit antiviral properties. A study demonstrated that certain derivatives showed significant antiviral activity against hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). Specifically, compounds derived from this class displayed a notable reduction in viral loads in plaque reduction assays .

Anti-inflammatory Effects

Pyrrolo[3,4-d]pyrimidine compounds have been shown to possess anti-inflammatory properties. In vitro studies revealed that these compounds could inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammatory processes. For example, compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer activity of pyrrolo[3,4-d]pyrimidines has been explored in various studies. In particular, derivatives have shown promise against triple-negative breast cancer by inhibiting key pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling. These compounds were evaluated in cellular assays and demonstrated significant growth inhibition of cancer cells .

Case Studies

  • Antiviral Efficacy Against HAV and HSV-1 :
    • A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their antiviral efficacy.
    • Compound 2a exhibited the highest antiviral activity against HAV, while compound 11b was most effective against HSV-1, indicating the potential for therapeutic applications in viral infections .
  • Anti-inflammatory Activity Assessment :
    • In a study assessing COX-2 inhibition, pyrrolo derivatives were compared to indomethacin.
    • The results indicated that certain compounds had ED50 values similar to indomethacin, suggesting their effectiveness as anti-inflammatory agents .
  • Cancer Cell Growth Inhibition :
    • Compounds from the pyrrolo[3,4-d]pyrimidine class were tested on various cancer cell lines.
    • Results showed substantial growth inhibition with GI50 values in the low micromolar range, indicating their potential as anticancer drugs .

Data Tables

Activity Type Compound Tested Target Virus/Cancer IC50/ED50 Values Reference
Antiviral2aHAVNot specified
Antiviral11bHSV-1Not specified
Anti-inflammatoryVariousCOX-2IC50 = 0.04 μmol
AnticancerVariousTriple-negative breast cancerGI50 = 0.136 μM

Q & A

Q. What are the molecular structure and key identifiers of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride?

The compound has the IUPAC name 6,7-dihydro-2-ethyl-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride , with molecular formula C₇H₁₁Cl₂N₃ and CAS number 424819-90-9 . Its SMILES string is C1C2=CN=CN=C2C(CC)N1.Cl.Cl , and its core structure includes a bicyclic pyrrolo-pyrimidine scaffold with an ethyl substituent at the 2-position . Key identifiers include PubChem CID 10954423 (base structure) and MDL number MFCD08447399 .

Q. How does the structural activity relationship (SAR) guide the design of pyrrolo[3,4-d]pyrimidine derivatives for kinase inhibition?

SAR studies emphasize the role of substituents on the bicyclic core. For example, ethyl or methyl groups at the 2-position enhance selectivity for kinases like ATR, while bulkier substituents may reduce cellular permeability . Modifications to the dihydro-pyrrolo ring (e.g., dimethyl groups at the 7,7-positions) improve binding affinity by optimizing steric interactions with kinase active sites . Systematic exploration of amide pharmacophores and heterocyclic substitutions (e.g., thieno-pyrimidine derivatives) further refines potency .

Advanced Research Questions

Q. What methodologies are used to optimize ligand efficiency (LE) and lipophilicity (LLE) in pyrrolo[3,4-d]pyrimidine-based ATR inhibitors?

Ligand efficiency is evaluated using metrics like ligand lipophilicity efficiency (LLE = pIC₅₀ − logP) to balance potency and pharmacokinetic properties . For example, compound 11c (7,7-dimethyl derivative) showed improved ATR inhibition (IC₅₀ = 12 nM) with LLE >5, achieved by reducing logP through polar substituents . Structure-based drug design (SBDD) using crystallographic data of ATR kinase complexes identifies critical hydrogen-bonding interactions (e.g., with Met682 and Glu685) to guide substitutions .

Q. How can researchers resolve contradictions between in vitro kinase activity and cytotoxicity in pyrrolo[3,4-d]pyrimidine derivatives?

Contradictions arise when compounds with high kinase inhibition exhibit cytotoxicity due to off-target effects. A tiered screening approach is recommended:

  • Step 1: Assess kinase selectivity using panels like Eurofins KinaseProfiler.
  • Step 2: Evaluate cytotoxicity in non-cancerous cell lines (e.g., MRC-5SV2 fibroblasts) via resazurin-based viability assays .
  • Step 3: Investigate synthetic lethality (e.g., ATM/ATR co-inhibition) to identify cancer-specific vulnerabilities . For example, compound 44 (7-chlorophenyl derivative) showed potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.2 µM) without cytotoxicity (IC₅₀ >64 µM in MRC-5SV2) due to selective parasite kinase targeting .

Q. What experimental strategies assess metabolic stability of pyrrolo[3,4-d]pyrimidine compounds in preclinical studies?

Metabolic stability is evaluated using:

  • Liver microsomes: Incubate compounds with NADPH (for Phase I metabolism) or UDP-glucuronic acid (for Phase II) at 37°C. Quantify parent compound remaining via LC-MS/MS .
  • Species comparison: Test in mouse and human microsomes to predict interspecies differences. For instance, compound 44 retained 100% parent compound after 60 minutes in both species, indicating high stability .
  • CYP/UGT inhibition assays: Identify enzyme-specific metabolism using isoform-selective inhibitors .

Q. How do structural modifications to the pyrrolo[3,4-d]pyrimidine core influence target specificity in kinase inhibitors?

  • 2-Position substituents: Ethyl or methyl groups enhance ATR selectivity over ATM by fitting into a hydrophobic pocket unique to ATR’s active site .
  • 7,7-Dimethyl groups: Improve metabolic stability by reducing oxidative degradation while maintaining kinase affinity .
  • Heterocyclic replacements: Thieno-pyrimidine derivatives (e.g., compound 48f ) show >100-fold selectivity for ATR due to altered π-π stacking interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 2
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.